3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNFATPNYIRLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been evaluated for various pharmacological effects, including antitumor and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4OS, with a molecular weight of 338.43 g/mol. The structure includes a dimethylamino group, a thiophene ring, and a pyrazine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4OS |
| Molecular Weight | 338.43 g/mol |
| Purity | ≥95% |
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant inhibitory effects against various cancer cell lines. Notably, compounds with similar structures have shown efficacy against BRAF(V600E) mutations and other oncogenic pathways. For instance, studies have demonstrated that certain pyrazole amide derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory and Antibacterial Effects
In addition to antitumor properties, this compound may possess anti-inflammatory capabilities. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), which plays a crucial role in inflammation . Furthermore, some studies have reported antibacterial activities associated with similar compounds, suggesting potential applications in treating infections .
The biological activity of this compound may be attributed to its interactions with specific molecular targets involved in cancer progression and inflammation. For example, the compound could inhibit kinases that are crucial for tumor cell proliferation or modulate pathways that regulate inflammatory responses.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. Compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of pyrazole-based compounds. Results indicated that these compounds could effectively reduce the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Insights :
- The target compound's thiophen-2-yl group may offer stronger π-π stacking than furan-2-yl () due to thiophene's larger aromatic system .
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s dimethylamino group may increase metabolic liability compared to ’s aminocyclopropyl group .
- Thiophene vs. Furan : Thiophene’s sulfur atom could enhance oxidative metabolism compared to furan .
Q & A
Basic: What are the critical parameters to optimize during the synthesis of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide to ensure high yield and purity?
Answer:
Key parameters include:
- Temperature control : Elevated temperatures may accelerate side reactions, especially with sensitive heterocyclic moieties like thiophene and pyrazine .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in amide coupling steps .
- Reaction time : Prolonged reaction times can lead to degradation of labile functional groups, such as the dimethylamino moiety .
- Catalyst use : Palladium-based catalysts may improve coupling efficiency in heterocyclic systems .
Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR can verify regiochemistry of the thiophene-pyrazine core and benzamide linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns for halogenated intermediates .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>95%) and identifies by-products from incomplete coupling .
Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Frontier orbital analysis : DFT calculations of HOMO/LUMO energies identify electron-rich sites (e.g., pyrazine N-atoms) prone to nucleophilic attack .
- Transition state modeling : Simulate reaction pathways to predict regioselectivity in substitutions at the thiophene or pyrazine rings .
- Solvent effects : Include implicit solvent models (e.g., COSMO) to assess solvent polarity’s impact on reaction kinetics .
Advanced: What experimental strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (IC vs. EC) .
- Purity validation : Use orthogonal techniques (e.g., NMR + HPLC-MS) to rule out impurities as confounding factors .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric contributions .
Basic: What solvent systems are optimal for solubility studies of this compound in biological assays?
Answer:
- Polar solvents : DMSO (≤0.1% v/v) is preferred for stock solutions due to the compound’s low aqueous solubility .
- Surfactant use : Add 0.01% Tween-80 to PBS buffers to prevent aggregation in cell-based assays .
- pH adjustment : Buffers at pH 7.4 mimic physiological conditions and stabilize the benzamide group .
Advanced: How can kinetic studies elucidate degradation pathways under physiological conditions?
Answer:
- Accelerated stability testing : Incubate the compound at 37°C in PBS and analyze degradation products via LC-MS .
- pH-dependent hydrolysis : Monitor cleavage of the benzamide bond under acidic (pH 2.0) vs. neutral conditions .
- Oxidative stress assays : Use HO or cytochrome P450 mimics to identify metabolites from thiophene oxidation .
Basic: What functional group transformations are feasible without destabilizing the heterocyclic core?
Answer:
- Amide hydrolysis : Controlled acidic hydrolysis (HCl, 60°C) can yield the free amine intermediate for derivatization .
- Thiophene halogenation : Electrophilic substitution (e.g., bromination) at the 5-position of thiophene retains pyrazine stability .
- Reductive alkylation : Modify the dimethylamino group using NaBH and aldehydes .
Advanced: What role does the thiophene-pyrazine scaffold play in modulating target binding affinity?
Answer:
- π-π stacking : The planar thiophene-pyrazine system enhances interactions with aromatic residues in enzyme active sites .
- Hydrogen bonding : Pyrazine N-atoms act as acceptors with serine/threonine kinases .
- Conformational rigidity : The fused heterocycles restrict rotational freedom, improving entropy-driven binding .
Basic: How can regioselectivity challenges in pyrazine substitution be addressed during synthesis?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic attacks to specific N-atoms .
- Metal-mediated coupling : Use Suzuki-Miyaura reactions for selective C-C bond formation at the 2-position of pyrazine .
- Microwave-assisted synthesis : Enhances kinetic control, favoring substitution at less sterically hindered sites .
Advanced: What metabolomic approaches identify in vivo degradation products of this compound?
Answer:
- LC-MS/MS metabolomics : Profile plasma/tissue samples from animal models to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotopic labeling : Synthesize C-labeled analogs to trace metabolic pathways via NMR .
- Enzyme inhibition assays : Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes responsible for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
